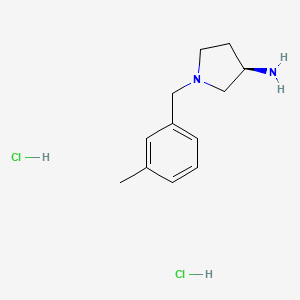
(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound used in scientific research . It exhibits perplexing properties and its burstiness allows for varied applications, ranging from drug development to organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C12H19N2Cl1 . The InChI string representation is: 1S/C12H18N2.ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;/h2-4,7,12H,5-6,8-9,13H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid . It does not have a flash point . The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It should be stored in a non-combustible solid storage class .Scientific Research Applications
Synthesis and Utility in Pharmaceutical Intermediates
Synthesis of Stereoisomers for Antibacterial Applications : The compound has been used in the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are crucial intermediates in the preparation of quinolone antibacterials. This involves the use of S-α-methylbenzyl as a chiral auxiliary to separate diastereomeric 2-pyrrolidinones (Schroeder et al., 1992).
Preparation of Chiral 3-Substituted Pyrrolidines : The chiral α-methylbenzyl functionality of this compound serves as a nitrogen protecting group and a chiral auxiliary. This has enabled the synthesis of (R) and (S)-3-methyl-3-aminomethylpyrrolidines, which are important for pharmaceutical applications (Suto, Turner & Kampf, 1992).
Applications in Organic Chemistry and Catalysis
Asymmetric Synthesis of Dihydroxyhomoprolines : The compound plays a role in the asymmetric synthesis of dihydroxyhomoprolines, a novel class of compounds. This involves diastereoselective conjugate additions of lithium amides, crucial for creating enantiopure pyrrolidines (Davies et al., 2013).
Development of Chiral Derivatizing Agents : The compound has been explored for its potential in creating chiral derivatizing agents for the separation of enantiomeric amines, an essential process in various chemical syntheses and analytical methods (Gal & Sedman, 1984).
Role in Geminal Dehydrogenation of Amines : It has been studied in the context of reactions with molybdenum pentachloride, where its dehydrogenative oxidation properties are of interest. Such reactions are relevant in the development of novel catalytic processes (Bartalucci et al., 2017).
Pyrrolidine-Based Chiral Organocatalysts : This compound forms the basis for developing efficient asymmetric Michael addition catalysts, aiding in the synthesis of γ-nitrocarbonyl compounds with high yield and stereoselectivity, important in organic synthesis (Singh et al., 2012).
Safety And Hazards
The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It does not have a flash point . The safety data sheet suggests that if inhaled, one should move to fresh air and seek medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation persists . If swallowed, rinse mouth and seek medical attention .
properties
IUPAC Name |
(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISTQNDEAYXJJ-CURYUGHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

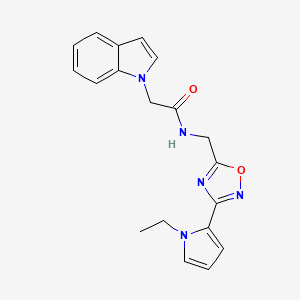
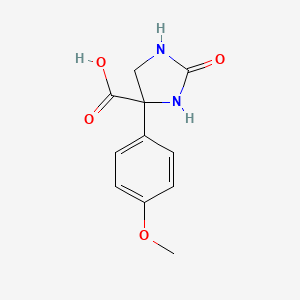
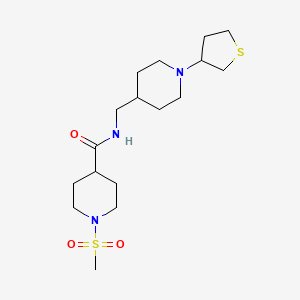
![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)
![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)
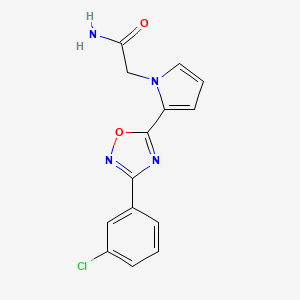
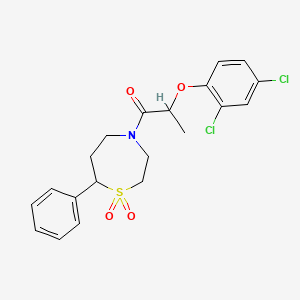
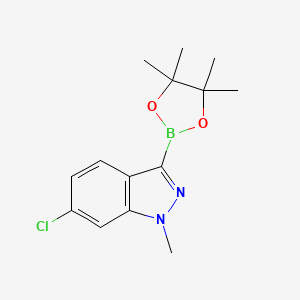
![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)
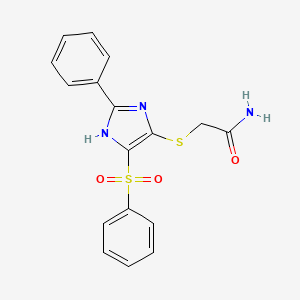
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)